molecular formula C20H14N2O2S B14230864 9-[(4-Nitrophenyl)methylsulfanyl]acridine CAS No. 827303-14-0

9-[(4-Nitrophenyl)methylsulfanyl]acridine

Cat. No.: B14230864
CAS No.: 827303-14-0
M. Wt: 346.4 g/mol
InChI Key: XRDHPTAGFMXWFV-UHFFFAOYSA-N
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Description

9-[(4-Nitrophenyl)methylsulfanyl]acridine is an organic compound that belongs to the acridine family. Acridines are heterocyclic compounds containing nitrogen and are known for their wide range of applications in medicinal chemistry, materials science, and industrial chemistry. This particular compound features a nitrophenyl group attached to the acridine core via a methylsulfanyl linkage, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(4-Nitrophenyl)methylsulfanyl]acridine typically involves the reaction of 4-nitrobenzyl chloride with 9-thioacridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9-[(4-Nitrophenyl)methylsulfanyl]acridine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted acridine derivatives depending on the nucleophile used.

Scientific Research Applications

9-[(4-Nitrophenyl)methylsulfanyl]acridine has several applications in scientific research:

    Biology: Investigated for its interactions with biological macromolecules like DNA and proteins, making it a candidate for studying molecular recognition and binding.

    Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties due to its ability to intercalate with DNA and inhibit enzymatic activities.

    Industry: Utilized in the development of fluorescent probes and dyes for imaging and diagnostic applications.

Mechanism of Action

The mechanism of action of 9-[(4-Nitrophenyl)methylsulfanyl]acridine involves its ability to intercalate with DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes like topoisomerases, which are essential for DNA replication and transcription. Additionally, the compound may generate reactive oxygen species (ROS) that can induce oxidative stress and damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a fluorescent dye and nucleic acid stain.

    Amsacrine: An acridine derivative used as an anticancer agent due to its ability to inhibit topoisomerase II.

    Proflavine: Another acridine derivative with antimicrobial properties and used as a disinfectant.

Uniqueness

9-[(4-Nitrophenyl)methylsulfanyl]acridine is unique due to the presence of the nitrophenyl and methylsulfanyl groups, which impart distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile compound for various applications in research and industry.

Properties

CAS No.

827303-14-0

Molecular Formula

C20H14N2O2S

Molecular Weight

346.4 g/mol

IUPAC Name

9-[(4-nitrophenyl)methylsulfanyl]acridine

InChI

InChI=1S/C20H14N2O2S/c23-22(24)15-11-9-14(10-12-15)13-25-20-16-5-1-3-7-18(16)21-19-8-4-2-6-17(19)20/h1-12H,13H2

InChI Key

XRDHPTAGFMXWFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)SCC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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